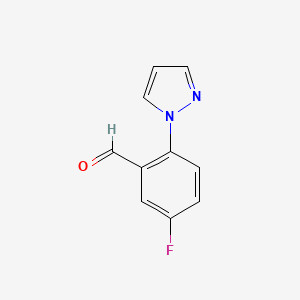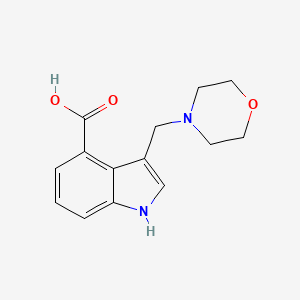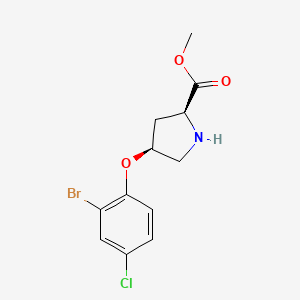
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C16H19BrClNO5 . It is also known by its IUPAC name "(2S,4S)-4-(2-bromo-4-chlorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The ring is substituted with a carboxylate group and a phenoxy group, which is further substituted with bromine and chlorine atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 420.69 . Its exact mass is 419.013519 . The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 517.2±50.0 °C at 760 mmHg . The flash point is 266.6±30.1 °C .Aplicaciones Científicas De Investigación
Asymmetric Hydrogenation Catalysis
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate analogs are used in asymmetric hydrogenation reactions. A study found that rhodium complexes of these analogs were highly effective in the asymmetric hydrogenation of dimethyl itaconate, which is a key step in synthesizing human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).
Ligands for Nicotinic Acetylcholine Receptors
This compound class, as exemplified by 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, shows promise as a ligand for nicotinic acetylcholine receptors. This suggests potential applications in cognitive enhancement, as demonstrated in rodent and primate models. Such compounds may have therapeutic applications in treating cognitive disorders (Lin et al., 1997).
Structural Analysis in Coordination Chemistry
In coordination chemistry, enantiopure derivatives of Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate serve as coordination partners for cations. Their structures, despite minor resonant scattering, have been determined through a combination of diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).
Antimicrobial Activity
Certain derivatives of Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate demonstrate significant antimicrobial activity. This includes compounds synthesized by cyclization reactions of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate, indicating potential for developing new antimicrobial agents (Nural et al., 2018).
Synthesis and Application in Organic Chemistry
The compound and its derivatives are involved in a range of synthesis processes in organic chemistry. These include the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones, showcasing their utility in creating complex organic compounds (Bellesia et al., 2001).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQJWJIYJMYISH-WPRPVWTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 28306106 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

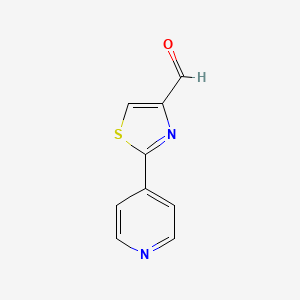
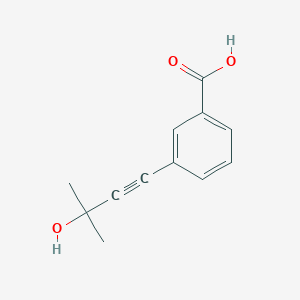

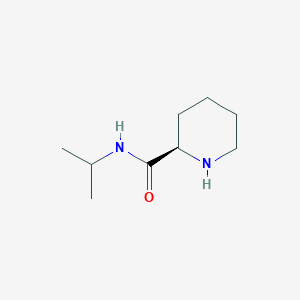
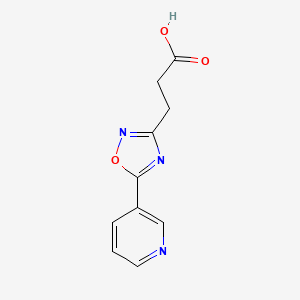
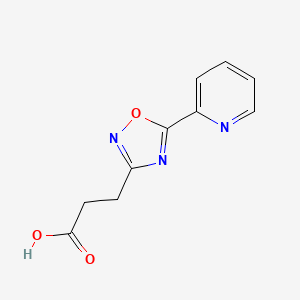
![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)
![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)
![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)
![6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384861.png)
![N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide](/img/structure/B1384862.png)
